3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
Description
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields. Its intricate molecular arrangement allows for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18-16(6-3-9-19-18)21-10-13(11-21)22-15-5-2-1-4-14(15)20-17(22)12-7-8-12/h1-2,4-5,12-13,16H,3,6-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMEKAYQWQSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the azetidine and piperidine moieties. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with cyclopropyl carboxylic acid.
Azetidine Formation: Introduction of the azetidine ring via nucleophilic substitution reactions.
Piperidine Integration: Coupling of the azetidine intermediate with piperidin-2-one under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-4-one
- 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-3-one
Uniqueness
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its cyclopropyl and benzimidazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
